4-(4-Formylphenyl)-2-nitrobenzoic acid
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Overview
Description
4-Formylphenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . 4-Bromobenzaldehyde was used as a starting material . The acetalization of the aldehyde group was carried out by standard methods .Molecular Structure Analysis
The linear formula for 4-Formylbenzoic acid is HO2CC6H4CHO . The molecular weight is 150.13 .Chemical Reactions Analysis
4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis
4-Formylphenyl boronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water .Mechanism of Action
Safety and Hazards
Future Directions
Covalent organic frameworks (COFs) have attracted much interest in recent years due to the enormous potential design space offered by the atomically precise spatial assembly of molecular organic building blocks . One of the building blocks containing an aldehyde and boronic acid, such as 4-formylphenylboric acid, is the premise to simultaneously form two different types of linkages .
Properties
IUPAC Name |
4-(4-formylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(7-11)15(19)20/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXRSVCAGZYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688922 |
Source
|
Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-59-1 |
Source
|
Record name | 4'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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